molecular formula C17H21ClN2O4S3 B14993371 4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(3-methylpiperidin-1-yl)thiazole

4-((4-Chlorophenyl)sulfonyl)-2-(ethylsulfonyl)-5-(3-methylpiperidin-1-yl)thiazole

Cat. No.: B14993371
M. Wt: 449.0 g/mol
InChI Key: DFLLWTFUTMOHLH-UHFFFAOYSA-N
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Description

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorobenzenesulfonyl group, an ethanesulfonyl group, and a thiazole ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable thiazole derivative under controlled conditions to form the core structure. Subsequent reactions with ethanesulfonyl chloride and 3-methylpiperidine yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]-3-METHYLPIPERIDINE lies in its specific combination of functional groups and the resulting chemical properties.

Properties

Molecular Formula

C17H21ClN2O4S3

Molecular Weight

449.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-5-(3-methylpiperidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C17H21ClN2O4S3/c1-3-26(21,22)17-19-15(16(25-17)20-10-4-5-12(2)11-20)27(23,24)14-8-6-13(18)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3

InChI Key

DFLLWTFUTMOHLH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)N2CCCC(C2)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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